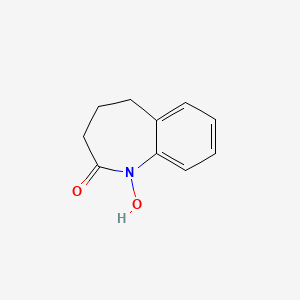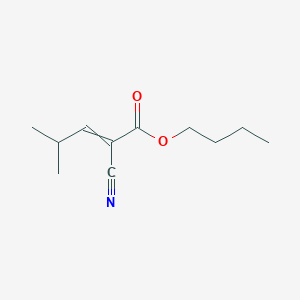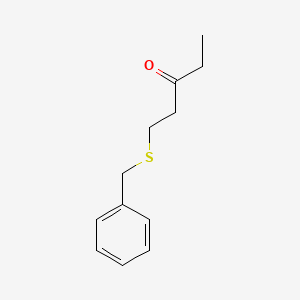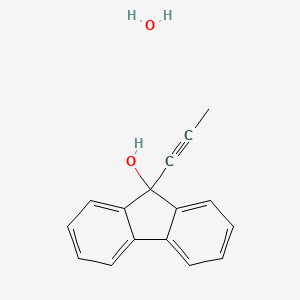
9-Prop-1-ynylfluoren-9-ol;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Prop-1-ynylfluoren-9-ol;hydrate is a chemical compound with the molecular formula C16H12O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the 9th position and a prop-1-ynyl group. The compound is often found in its hydrated form, which means it includes water molecules in its crystal structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Prop-1-ynylfluoren-9-ol typically involves the reduction of 9-fluorenone using a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group .
Industrial Production Methods
Industrial production of 9-Prop-1-ynylfluoren-9-ol may involve a multi-step synthesis starting from fluorene. The process includes the alkylation of fluorene to introduce the prop-1-ynyl group, followed by oxidation to form 9-fluorenone, and subsequent reduction to yield the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
9-Prop-1-ynylfluoren-9-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced further to form various derivatives.
Substitution: The prop-1-ynyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of 9-fluorenone to 9-Prop-1-ynylfluoren-9-ol.
Substitution: Nucleophiles such as amines or halides can be used under basic conditions to substitute the prop-1-ynyl group.
Major Products Formed
The major products formed from these reactions include various fluorene derivatives, such as 9-fluorenone from oxidation and substituted fluorenes from nucleophilic substitution reactions .
Aplicaciones Científicas De Investigación
9-Prop-1-ynylfluoren-9-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-Prop-1-ynylfluoren-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the prop-1-ynyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenol: A similar compound with a hydroxyl group at the 9th position but without the prop-1-ynyl group.
9-Fluorenone: The oxidized form of 9-fluorenol, containing a ketone group at the 9th position.
Fluorene: The parent compound without any functional groups at the 9th position
Uniqueness
9-Prop-1-ynylfluoren-9-ol is unique due to the presence of both a hydroxyl group and a prop-1-ynyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
114658-36-5 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
9-prop-1-ynylfluoren-9-ol;hydrate |
InChI |
InChI=1S/C16H12O.H2O/c1-2-11-16(17)14-9-5-3-7-12(14)13-8-4-6-10-15(13)16;/h3-10,17H,1H3;1H2 |
Clave InChI |
QEFMMHKCPVXIKQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)
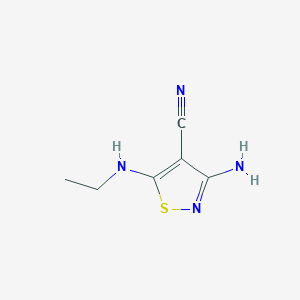

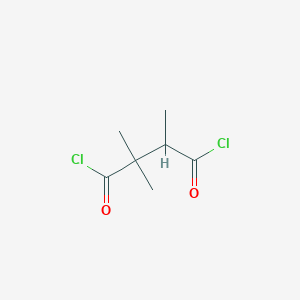


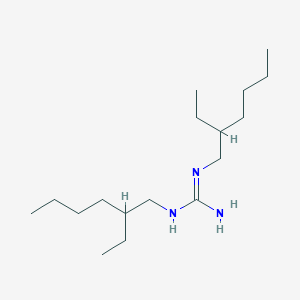

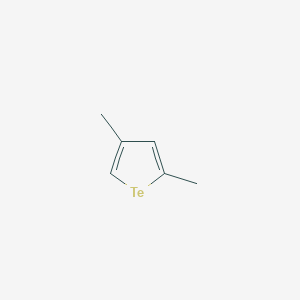
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
